molecular formula C10H8BrN3O2 B1472314 4-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1534953-54-2

4-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1472314
CAS RN: 1534953-54-2
M. Wt: 282.09 g/mol
InChI Key: PYIGVSIYLSTRQQ-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (BRM-PPCA) is an important compound used in the synthesis of various pharmaceuticals and other compounds. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 173-175°C. BRM-PPCA has been used as a building block in the synthesis of a variety of compounds, including drugs, agrochemicals, and other organic materials. Its structure consists of a pyrazole ring with a methyl group and a bromo group attached to the nitrogen atom of the ring. In addition, a carboxylic acid group is attached to the nitrogen atom of the pyrazole ring.

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar pyrazole derivatives focuses on their synthesis and characterization, laying the groundwork for their applications in chemical synthesis and drug development. For instance, studies have detailed the synthesis of related pyrazole compounds, demonstrating their importance as intermediates in producing insecticides or anticancer agents (Niu Wen-bo, 2011). Such compounds often serve as key intermediates in the synthesis of more complex molecules with desired biological activities.

Anticancer Applications

Pyrazole derivatives have shown potential in medicinal chemistry, particularly as anticancer agents. Organometallic complexes incorporating pyrazolopyridine structures have been explored for their cyclin-dependent kinase (Cdk) inhibitory activity, a crucial target in cancer therapy (I. Stepanenko et al., 2011). This research underscores the significance of pyrazole derivatives in designing novel anticancer compounds.

Structural Analysis and Computational Studies

The structural and computational analysis of pyrazole derivatives provides valuable insights into their chemical properties and potential applications. For example, the study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs through X-ray diffraction and density functional theory (DFT) calculations highlights the importance of such analyses in understanding the stability and reactivity of these compounds (Li-qun Shen et al., 2012).

Antimicrobial and Antiviral Activities

Pyrazole derivatives have also been investigated for their antimicrobial and antiviral properties, indicating their potential as therapeutic agents. The synthesis and screening of pyrazolo[3,4-b]pyridine-4-carboxylic acids for their antibacterial activities exemplify the ongoing search for new antimicrobial compounds (T. Maqbool et al., 2014).

properties

IUPAC Name

4-bromo-2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-4-2-3-5-12-6/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIGVSIYLSTRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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